molecular formula C16H28N4O B11738670 {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine

Cat. No.: B11738670
M. Wt: 292.42 g/mol
InChI Key: SJJZWXMWMIGHKB-UHFFFAOYSA-N
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Description

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with cyclopropyl and isopropyl groups, and a morpholine ring connected via an ethylamine linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of cyclopropyl and isopropyl groups. The final step involves the attachment of the morpholine ring via an ethylamine linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Advanced methods such as microwave-assisted synthesis and catalytic hydrogenation can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Scientific Research Applications

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methylamine
  • [3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(piperidin-4-yl)ethyl]amine
  • [3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(pyrrolidin-4-yl)ethyl]amine

Uniqueness

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine stands out due to its combination of a pyrazole ring with cyclopropyl and isopropyl groups, and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H28N4O

Molecular Weight

292.42 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C16H28N4O/c1-13(2)20-15(11-16(18-20)14-3-4-14)12-17-5-6-19-7-9-21-10-8-19/h11,13-14,17H,3-10,12H2,1-2H3

InChI Key

SJJZWXMWMIGHKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CC2)CNCCN3CCOCC3

Origin of Product

United States

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